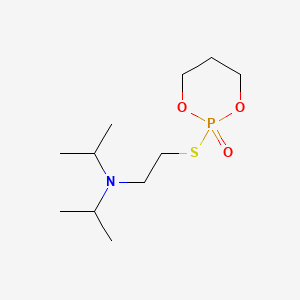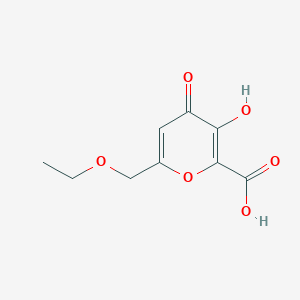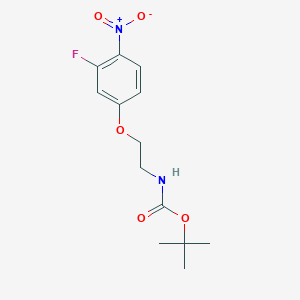
tert-Butyl (2-(3-fluoro-4-nitrophenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbamate ester functional group, which is often associated with biological activity and industrial utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Ether Formation: Reaction of the fluoronitrobenzene derivative with an appropriate ethylene glycol derivative to form the phenoxyethyl ether.
Carbamate Formation: Reaction of the phenoxyethyl ether with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion to the corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate ester group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the nitro and fluoro groups can enhance binding affinity and specificity for certain receptors or enzymes.
相似化合物的比较
Similar Compounds
- N-[2-(3-chloro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-[2-(3-bromo-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-[2-(3-iodo-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
Uniqueness
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets compared to other halogenated derivatives.
属性
分子式 |
C13H17FN2O5 |
|---|---|
分子量 |
300.28 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17FN2O5/c1-13(2,3)21-12(17)15-6-7-20-9-4-5-11(16(18)19)10(14)8-9/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI 键 |
DHTWKHQGAVJNQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


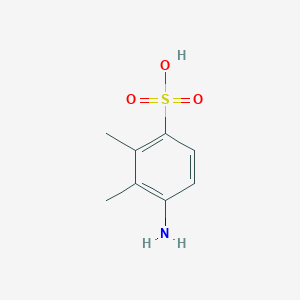
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)
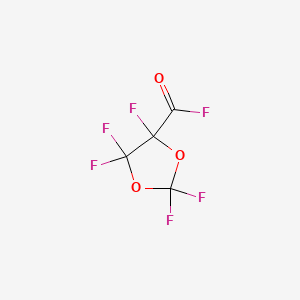

![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)
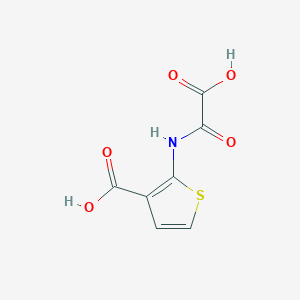
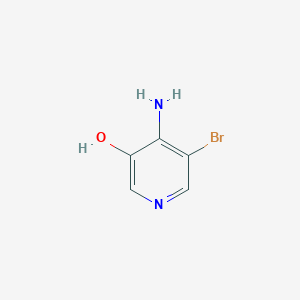

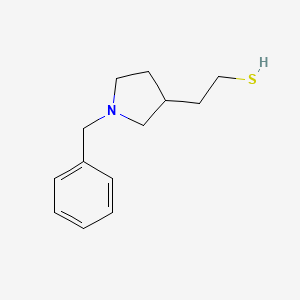

![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
